molecular formula C7H3BrCl2N2 B15334100 4-Bromo-5,6-dichloro-1H-indazole

4-Bromo-5,6-dichloro-1H-indazole

Cat. No.: B15334100
M. Wt: 265.92 g/mol
InChI Key: DPYNWRXCHNXAKX-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and chlorine substituents at the 4th, 5th, and 6th positions of the indazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dichloro-1H-indazole typically involves the cyclization of appropriately substituted anilines or benzylamines. One common method includes the diazotization of 4-chloro-2-fluoroaniline followed by bromination and subsequent cyclization to form the indazole ring . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,6-dichloro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-5,6-dichloro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-dichloro-1H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to potential anticancer effects .

Comparison with Similar Compounds

  • 4-Bromo-6-chloro-1H-indazole
  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-Bromo-1H-indazole

Comparison: 4-Bromo-5,6-dichloro-1H-indazole is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

IUPAC Name

4-bromo-5,6-dichloro-1H-indazole

InChI

InChI=1S/C7H3BrCl2N2/c8-6-3-2-11-12-5(3)1-4(9)7(6)10/h1-2H,(H,11,12)

InChI Key

DPYNWRXCHNXAKX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Br)C=NN2

Origin of Product

United States

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